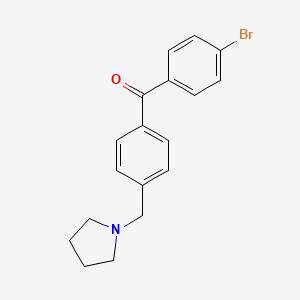

4-Bromo-4'-pyrrolidinomethyl benzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO/c19-17-9-7-16(8-10-17)18(21)15-5-3-14(4-6-15)13-20-11-1-2-12-20/h3-10H,1-2,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQYQXBIDBDXMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642743 | |

| Record name | (4-Bromophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-29-9 | |

| Record name | Methanone, (4-bromophenyl)[4-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 4-Bromo-4'-pyrrolidinomethyl benzophenone (B1666685)

A retrosynthetic analysis of the target molecule identifies two primary bond disconnections that simplify the structure into readily available starting materials. The first key disconnection is the carbon-nitrogen bond of the tertiary amine. This step breaks the molecule into pyrrolidine (B122466) and a 4-bromo-4'-(halomethyl)benzophenone intermediate, suggesting a nucleophilic substitution or a related process for its formation.

A second disconnection at the carbonyl-aryl carbon bond breaks down the benzophenone core. This points towards a Friedel-Crafts acylation reaction, a cornerstone of aromatic ketone synthesis. This disconnection can be approached in two ways:

Disconnecting the bond between the carbonyl and the brominated ring leads to bromobenzene (B47551) and a 4-(pyrrolidinomethyl)benzoyl halide.

Disconnecting the bond adjacent to the pyrrolidine-substituted ring leads to a toluene (B28343) derivative (or a functionalized equivalent) and 4-bromobenzoyl chloride.

The second pathway is often more synthetically practical, as it involves building the stable 4-bromobenzophenone (B181533) core from simpler precursors like bromobenzene and a suitable acylating agent, followed by functionalization of the second phenyl ring. This approach avoids carrying the reactive pyrrolidinomethyl group through the potentially harsh conditions of a Friedel-Crafts reaction.

Preparation of the Benzophenone Core: Precursors and Reaction Conditions

The formation of the substituted benzophenone backbone is a critical stage in the synthesis. This typically involves the creation of a carbon-carbon bond between two aromatic rings via a carbonyl linker.

The Friedel-Crafts acylation is a widely used and effective method for synthesizing aryl ketones. scribd.com In the context of 4-Bromo-4'-pyrrolidinomethyl benzophenone, a common strategy is to react bromobenzene with benzoyl chloride (or a derivative) in the presence of a Lewis acid catalyst. scribd.comchegg.com

The reaction involves the generation of an acylium ion from an acyl halide, such as 4-bromobenzoyl chloride, and a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃). scribd.comscribd.com This highly electrophilic acylium ion then attacks an aromatic ring, like toluene, in an electrophilic aromatic substitution reaction. The bromine atom on the acyl chloride is a deactivating but ortho, para-directing substituent, leading predominantly to the para-substituted product due to reduced steric hindrance. chegg.com

The general reaction is as follows:

Reactants : Anisole (or a related activated benzene (B151609) derivative) and 4-bromobenzoyl chloride.

Catalyst : Anhydrous aluminum chloride (AlCl₃) is used in stoichiometric amounts as it complexes with the product ketone. tcd.ie

Solvent : An inert solvent such as dichloromethane (B109758) (DCM) or carbon disulfide is typically used. tcd.ie

Work-up : The reaction is quenched with a cold acid solution to decompose the aluminum chloride-ketone complex, followed by extraction and purification. tcd.ie

| Precursor 1 | Precursor 2 | Catalyst | Solvent | Conditions | Product | Reference |

| Bromobenzene | Benzoyl Chloride | AlCl₃ | Dichloromethane | Reflux | 4-Bromobenzophenone | scribd.comscribd.com |

| Bromobenzene | Acetic Anhydride | AlCl₃ | Dichloromethane | Reflux, 30 min | 4-Bromoacetophenone | tcd.ie |

While Friedel-Crafts acylation is prevalent, other methods can be employed to form the benzophenone core. One notable alternative is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction can be used to form the carbon-carbon bond between the two aryl rings. For instance, a boronic acid derivative of one ring could be coupled with a halide of the other, with the carbonyl group already in place on one of the precursors. researchgate.net

Another approach involves the use of organometallic reagents. A Grignard reagent prepared from an aryl halide (e.g., 4-bromophenylmagnesium bromide) can react with an aromatic aldehyde (e.g., 4-methylbenzaldehyde). The resulting secondary alcohol is then oxidized to the corresponding ketone. This multi-step sequence provides an alternative route that avoids the limitations of Friedel-Crafts reactions, such as substrate deactivation and potential rearrangements. guidechem.com

Introduction of the Pyrrolidinomethyl Moiety

Once the benzophenone core containing a suitable functional handle is synthesized (e.g., 4-bromo-4'-methylbenzophenone), the final step is the introduction of the pyrrolidine group. This is typically achieved through nucleophilic substitution or reductive amination.

This method requires the presence of a good leaving group on the benzylic carbon of the benzophenone core. A common precursor for this reaction is 4-bromo-4'-(bromomethyl)benzophenone, which can be synthesized from 4-bromo-4'-methylbenzophenone (B1273618) via radical bromination using N-bromosuccinimide (NBS).

Pyrrolidine, acting as a nucleophile, attacks the electrophilic benzylic carbon, displacing the bromide ion to form the final carbon-nitrogen bond. nih.gov These reactions are often carried out in a polar aprotic solvent to facilitate the SN2 mechanism.

| Benzophenone Precursor | Amine | Solvent | Conditions | Product | Reference |

| 4-(Bromomethyl)benzophenone | Pyrrolidine | Acetonitrile or DMF | Room Temperature or mild heating | 4-(Pyrrolidin-1-ylmethyl)benzophenone | nih.govsigmaaldrich.com |

| 1,4-Bis(bromomethyl)benzene | Sodium Azide (followed by alkyne) | DMF/H₂O | Room Temperature | Bis(azidomethyl)benzene intermediate | nih.gov |

Reductive amination provides an alternative and powerful method for forming the C-N bond. nih.gov This strategy begins with a benzophenone derivative containing a formyl (aldehyde) group, such as 4-bromo-4'-formylbenzophenone.

The reaction proceeds in two stages, which are typically performed in one pot:

Imine/Iminium Ion Formation : The aldehyde reacts with pyrrolidine to form a hemiaminal, which then dehydrates to form a reactive iminium ion.

Reduction : A mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃), is added to the reaction mixture. stackexchange.com This agent selectively reduces the iminium ion to the target tertiary amine without reducing the aldehyde or ketone carbonyls.

This method is highly efficient and widely used for the synthesis of amines due to its operational simplicity and the stability of the reducing agents under the reaction conditions. nih.govresearchgate.net A relevant synthetic pathway for a similar aldehyde, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, involves the reaction of a protected terephthalaldehyde (B141574) with pyrrolidine followed by hydrolysis. atlantis-press.comatlantis-press.com

Palladium-Catalyzed Cross-Coupling Methods for Related Benzophenone Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, providing versatile routes to substituted benzophenones. researchgate.netnobelprize.orgscielo.brrsc.org These reactions are prized for their mild conditions and tolerance of a wide range of functional groups. nobelprize.org

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling an organoboron species with an organohalide. wikipedia.orglibretexts.org In the context of benzophenone synthesis, it can be employed to couple arylboronic acids with bromobenzoyl chlorides or other aryl halides to construct the biaryl ketone framework. mdpi.com The general mechanism involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the final product. libretexts.org The reaction is scalable and cost-effective, making it suitable for industrial applications in synthesizing pharmaceutical intermediates. wikipedia.org

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern synthetic chemistry for constructing C-N bonds. wikipedia.orgacsgcipr.org It involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. wikipedia.org For derivatives of this compound, this method could be used to introduce various amino groups by coupling the bromo-substituted ring with primary or secondary amines. Benzophenone imine is often used as an ammonia (B1221849) equivalent, which after coupling and subsequent hydrolysis, yields a primary aniline. wikipedia.orgsemanticscholar.orgnih.gov The development of specialized phosphine (B1218219) ligands, such as BINAP and DPPF, has expanded the reaction's scope to include a wider variety of amines and coupling partners. wikipedia.orgsemanticscholar.org

Heck Reaction: The Mizoroki-Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes. wikipedia.orgmdpi.com While not a direct method for synthesizing the benzophenone core, it is highly relevant for modifying bromo-benzophenone intermediates. For instance, 3-iodo-5-bromo benzophenone has been shown to react selectively at the iodide position with methyl acrylate, demonstrating the reaction's utility in sequential, site-selective modifications. rsc.org The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by olefin insertion and β-hydride elimination. rsc.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Benzophenone Derivatives

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst System | Key Features |

| Suzuki-Miyaura Coupling | Aryl Halide/Triflate + Arylboronic Acid/Ester | C(sp²)–C(sp²) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Tolerates a wide range of functional groups; uses non-toxic boron reagents. wikipedia.orgmdpi.com |

| Buchwald-Hartwig Amination | Aryl Halide/Triflate + Amine (Primary or Secondary) | C(sp²)–N | Pd(0) or Pd(II) precursor, Phosphine Ligand (e.g., X-Phos), Base (e.g., NaOt-Bu) | Premier method for aryl amine synthesis; ligand choice is critical for efficiency. wikipedia.orgacsgcipr.org |

| Heck Reaction | Aryl Halide/Triflate + Alkene | C(sp²)–C(sp²) | Pd(0) or Pd(II) precursor (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Forms substituted alkenes; high stereoselectivity for the trans isomer. wikipedia.orgorganic-chemistry.org |

Mannich Reaction Applications in Pyrrolidinomethyl Compound Synthesis

The Mannich reaction is a classic three-component condensation essential for synthesizing β-amino carbonyl compounds, known as Mannich bases. byjus.comadichemistry.com It is the key reaction for introducing the pyrrolidinomethyl group onto a benzophenone scaffold. nih.gov The reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. libretexts.org

The mechanism proceeds in two main stages. adichemistry.comnrochemistry.com First, the secondary amine (pyrrolidine) reacts with a non-enolizable aldehyde (typically formaldehyde) to form a hemiaminal, which then dehydrates to generate a reactive electrophilic species known as an Eschenmoser salt or iminium ion. adichemistry.comlibretexts.org In the second stage, the enol form of the carbonyl compound (the benzophenone precursor) acts as a nucleophile, attacking the iminium ion to form the final β-amino carbonyl product. libretexts.orgnrochemistry.com This reaction is highly efficient for rapidly building molecular complexity from simple starting materials. nih.gov Protic solvents like ethanol (B145695) or acetic acid are often used to facilitate the formation of the iminium ion. adichemistry.comnrochemistry.com

Strategic Halogenation Approaches for Bromo Substitution

The introduction of a bromine atom onto the benzophenone framework is typically achieved through electrophilic aromatic substitution. The directing effects of the substituents on the aromatic rings govern the regiochemical outcome of the reaction.

The benzoyl group is an electron-withdrawing group and therefore deactivates the aromatic rings towards electrophilic attack, directing incoming electrophiles to the meta position. sciencemadness.org Therefore, direct bromination of benzophenone would yield 3-bromobenzophenone (B87063) and 3,3'-dibromobenzophenone.

To achieve the desired para-substitution pattern found in this compound, alternative strategies are required. A common and effective approach is the Friedel-Crafts acylation. This can be performed in two ways:

Acylation of bromobenzene with benzoyl chloride using a Lewis acid catalyst (e.g., AlCl₃).

Acylation of benzene with 4-bromobenzoyl chloride.

This ensures the bromine atom is positioned at the desired C4 position. If the starting benzophenone contains a strong activating group, such as a hydroxyl group at the para-position, this group will direct the electrophilic substitution. The hydroxyl group's activating and ortho, para-directing influence overrides the deactivating effect of the carbonyl, leading to bromination at the position ortho to the hydroxyl group. vedantu.comaskfilo.com

Optimization of Reaction Conditions for Yield and Purity in this compound Synthesis

The synthesis of this compound would likely involve a Mannich reaction on a 4-bromobenzophenone precursor. Optimizing the conditions for this key step is critical to maximize product yield and purity while minimizing side reactions. researchgate.netscielo.br

Solvent Selection and Reaction Temperature Control

The choice of solvent and reaction temperature has a profound impact on the rate and outcome of the Mannich reaction.

Solvent Selection: Protic solvents such as ethanol, methanol, water, and acetic acid are generally preferred for Mannich reactions. nrochemistry.com These solvents can solvate the ionic intermediates and, in many cases, participate in the proton transfer steps of the mechanism, thereby facilitating the formation of the crucial iminium ion intermediate. adichemistry.com The polarity of the solvent can significantly influence reaction rates, with polar solvents typically providing better results than non-polar ones. researchgate.net

Temperature Control: Reaction temperature is a critical parameter to control. While higher temperatures generally increase the reaction rate, they can also promote the formation of undesired byproducts or lead to decomposition of the reactants or product. An optimal temperature must be determined experimentally to balance reaction speed with selectivity and yield. For many multi-component reactions, temperatures around 80-120°C are often found to be effective. researchgate.net

Table 2: Influence of Solvent and Temperature on Reaction Optimization

| Parameter | Condition | Rationale / Expected Outcome |

| Solvent | Protic (e.g., Ethanol, Acetic Acid) | Stabilizes charged intermediates, facilitates iminium ion formation, leading to higher yields. adichemistry.comnrochemistry.com |

| Aprotic (e.g., Toluene, DMSO) | Less effective at stabilizing ionic intermediates, potentially leading to slower reactions or lower yields. nrochemistry.comresearchgate.net | |

| Solvent-Free | Environmentally friendly; can lead to high yields but may require precise temperature control to maintain a homogenous melt or solid-state reaction. researchgate.net | |

| Temperature | Low (e.g., Room Temp - 50°C) | May result in very slow reaction rates or low conversion. |

| Moderate (e.g., 80-100°C) | Often provides a good balance between reaction rate and selectivity, minimizing side product formation. researchgate.net | |

| High (e.g., >120°C) | Can accelerate the reaction but increases the risk of thermal decomposition and side reactions, potentially lowering the overall yield of the desired product. |

Catalyst Systems and Stoichiometric Ratios

The efficiency of the Mannich reaction is also highly dependent on the catalyst and the relative amounts of the reactants.

Catalyst Systems: The Mannich reaction is typically performed under acidic conditions, which catalyze the formation of the iminium ion. nih.gov Often, the amine component is added as its hydrochloride salt, which serves as both the reactant and the source of acid catalysis. adichemistry.com In some cases, Lewis acids or organocatalysts like L-proline can be employed to enhance the reaction's efficiency and even introduce stereoselectivity. organic-chemistry.orgrsc.org

Stoichiometric Ratios: The molar ratio of the three components—the benzophenone substrate, formaldehyde (B43269), and pyrrolidine—must be carefully controlled. An excess of the amine and formaldehyde can be used to ensure complete conversion of the more valuable benzophenone substrate. However, using a large excess can lead to purification challenges and the formation of undesired side products, such as bis-Mannich products if other acidic protons are available. A typical experimental setup might involve a slight excess (e.g., 1.1 equivalents) of the amine and a larger excess of formaldehyde relative to the limiting carbonyl compound. nrochemistry.com

Chemical Reactivity and Transformations of this compound

This compound possesses several reactive sites—the aryl bromide, the carbonyl group, and the tertiary amine—making it a versatile intermediate for further chemical modifications.

Aryl Bromide Transformations: The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions. It can be readily transformed via Suzuki coupling (to form C-C bonds with aryl or vinyl groups), Buchwald-Hartwig amination (to form C-N bonds), Sonogashira coupling (to form C-C bonds with terminal alkynes), and Heck reactions (to form C-C bonds with alkenes). ontosight.ai This allows for the introduction of a wide array of functional groups at this position.

Carbonyl Group Reactions: The ketone functionality can undergo a variety of classical carbonyl reactions. It can be reduced to a secondary alcohol, (4-bromophenyl)(4'-(pyrrolidinomethyl)phenyl)methanol, using reducing agents like sodium borohydride (B1222165). More vigorous reduction methods, such as the Wolff-Kishner or Clemmensen reductions, can deoxygenate the carbonyl group completely to a methylene (B1212753) bridge.

Tertiary Amine Reactions: The nitrogen atom of the pyrrolidine ring is nucleophilic and basic. It can be quaternized through reaction with alkyl halides to form quaternary ammonium (B1175870) salts. This transformation can be useful for modifying the compound's physical properties or for use in elimination reactions.

Photochemical Reactivity: The benzophenone core is a well-known chromophore and is widely used as a photosensitizer. mq.edu.au Upon absorption of UV light, the benzophenone moiety can be excited to a triplet state, which can participate in various photochemical reactions, such as hydrogen atom abstraction from suitable donors. researchgate.net

Table 3: Potential Chemical Transformations of this compound

| Reactive Site | Reaction Type | Reagents | Product Type |

| Aryl Bromide | Suzuki Coupling | R-B(OH)₂, Pd Catalyst, Base | Biaryl derivative |

| Buchwald-Hartwig Amination | R₂NH, Pd Catalyst, Base | Aryl amine derivative | |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts, Base | Aryl alkyne derivative | |

| Carbonyl Group | Reduction | NaBH₄ or LiAlH₄ | Secondary alcohol |

| Reductive Deoxygenation | H₂NNH₂, KOH (Wolff-Kishner) | Methylene-bridged diaryl | |

| Tertiary Amine | Quaternization | CH₃I | Quaternary ammonium salt |

Oxidation Reactions of Benzophenone and Pyrrolidine Moieties

The oxidation of this compound can theoretically occur at two primary sites: the benzophenone carbonyl group and the pyrrolidine moiety. The benzophenone structure itself is generally resistant to oxidation under standard conditions. However, aggressive oxidation could lead to cleavage of the benzoyl group.

The pyrrolidine ring, being a tertiary amine, is more susceptible to oxidation. Common oxidizing agents can convert the tertiary amine to an N-oxide. This transformation can have significant implications for the molecule's chemical and physical properties. While specific studies on the oxidation of this compound are not extensively documented, the principles of amine oxidation are well-established in organic chemistry.

Reduction Reactions of the Carbonyl Group and Other Functionalities

The carbonyl group of the benzophenone core is a prime target for reduction. A variety of reducing agents can be employed to transform the ketone into a secondary alcohol, yielding (4-bromophenyl)(4-(pyrrolidin-1-ylmethyl)phenyl)methanol.

Table 1: Potential Reduction Reactions and Products

| Reducing Agent | Potential Product | Reaction Conditions |

|---|---|---|

| Sodium borohydride (NaBH₄) | (4-bromophenyl)(4-(pyrrolidin-1-ylmethyl)phenyl)methanol | Typically in alcoholic solvents (e.g., methanol, ethanol) at room temperature. |

| Lithium aluminum hydride (LiAlH₄) | (4-bromophenyl)(4-(pyrrolidin-1-ylmethyl)phenyl)methanol | In anhydrous ether solvents (e.g., diethyl ether, THF), followed by aqueous workup. |

More forceful reduction methods, such as the Wolff-Kishner or Clemmensen reduction, could potentially reduce the carbonyl group completely to a methylene group, resulting in 4-bromo-4'-pyrrolidinomethyl diphenylmethane. However, the conditions for these reactions must be carefully selected to avoid unintended side reactions with the other functional groups.

Nucleophilic Substitution Reactions Involving the Pyrrolidinomethyl Group

The pyrrolidinomethyl group is generally a stable substituent. Nucleophilic substitution reactions targeting this group directly are not common under typical conditions. However, the nitrogen atom of the pyrrolidine ring can act as a nucleophile. For instance, it can react with alkyl halides to form a quaternary ammonium salt.

Aromatic nucleophilic substitution (SNAr) is a significant reaction class for aromatic compounds. nih.govnih.govmdpi.com For a nucleophilic attack to occur on the phenyl rings of this compound, strong activation by electron-withdrawing groups is generally required. nih.govmdpi.com The benzophenone's carbonyl group does provide some activation, but typically, more potent activating groups like nitro groups are needed for SNAr reactions to proceed readily. researchgate.net

Reactivity of the Bromine Substituent for Further Derivatization

The bromine atom on the phenyl ring is a versatile handle for a wide range of derivatization reactions, particularly metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Table 2: Cross-Coupling Reactions for Derivatization

| Reaction Name | Reactant | Catalyst | Potential Product |

|---|---|---|---|

| Suzuki Coupling | Aryl or vinyl boronic acid/ester | Palladium catalyst (e.g., Pd(PPh₃)₄) and a base | Biaryl or vinyl-substituted benzophenone derivative |

| Heck Coupling | Alkene | Palladium catalyst and a base | Alkenyl-substituted benzophenone derivative |

| Sonogashira Coupling | Terminal alkyne | Palladium and copper catalysts, and a base | Alkynyl-substituted benzophenone derivative |

| Buchwald-Hartwig Amination | Amine | Palladium catalyst and a base | Amino-substituted benzophenone derivative |

These coupling reactions allow for the introduction of a vast array of new functional groups at the position of the bromine atom, making this compound a valuable intermediate for the synthesis of more complex molecules. nih.govnih.gov The choice of catalyst, base, and reaction conditions is crucial for achieving high yields and selectivity.

This compound possesses a rich and varied chemical reactivity due to its distinct functional groups. The carbonyl group can be selectively reduced, the pyrrolidine nitrogen can exhibit nucleophilic character, and the aryl bromide provides a key site for sophisticated cross-coupling reactions. This combination of reactive centers makes it a valuable building block in the synthesis of novel organic compounds. Further research into the specific reaction pathways and optimization of conditions will continue to unlock the full synthetic potential of this versatile molecule.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would be used to identify the number of chemically non-equivalent protons, their local environments, and their proximity to other protons. For 4-Bromo-4'-pyrrolidinomethyl benzophenone (B1666685), one would expect to observe distinct signals corresponding to the aromatic protons on both phenyl rings, the methylene (B1212753) protons of the pyrrolidinomethyl group, and the protons on the pyrrolidine (B122466) ring itself. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J, in Hz) would be critical for assigning each proton to its specific position in the molecule.

Hypothetical ¹H NMR Data Table

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Aromatic Protons |

| Data Not Available | Data Not Available | Data Not Available | CH₂ (Benzylic) |

| Data Not Available | Data Not Available | Data Not Available | CH₂ (Pyrrolidine) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in the structure would give a distinct signal. Key signals would include the carbonyl carbon (C=O) of the benzophenone core, typically found in the 190-200 ppm region, as well as the various aromatic and aliphatic carbons. The chemical shifts would confirm the presence of the two differently substituted phenyl rings and the pyrrolidinomethyl group.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data Not Available | C=O (Ketone) |

| Data Not Available | Aromatic C-Br |

| Data Not Available | Aromatic C-H |

| Data Not Available | Aromatic C (Quaternary) |

| Data Not Available | CH₂ (Benzylic) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. The mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the mass of the compound (C₁₈H₁₈BrNO). Due to the presence of bromine, a characteristic isotopic pattern ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio) would be expected. Key fragmentation pathways would likely involve cleavage at the benzylic position or loss of the pyrrolidine ring.

Hypothetical Mass Spectrometry Data

| m/z Value | Interpretation |

|---|---|

| Data Not Available | [M]⁺ (⁷⁹Br Isotope) |

| Data Not Available | [M+2]⁺ (⁸¹Br Isotope) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-Bromo-4'-pyrrolidinomethyl benzophenone would be expected to show characteristic absorption bands for the carbonyl (C=O) stretch of the ketone, C-H stretches for the aromatic and aliphatic portions, C=C stretches of the aromatic rings, and the C-N stretch of the tertiary amine.

Hypothetical IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~1650-1670 | Strong | C=O Stretch (Ketone) |

| ~3000-3100 | Medium | Aromatic C-H Stretch |

| ~2800-3000 | Medium | Aliphatic C-H Stretch |

| ~1450-1600 | Medium-Strong | Aromatic C=C Stretch |

| ~1150-1250 | Medium | C-N Stretch |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide exact bond lengths, bond angles, and torsional angles. It would also reveal details about the intermolecular interactions, such as packing arrangements in the crystal lattice. A search of crystallographic databases yielded no published crystal structure for this specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light by a molecule induces the transition of electrons from lower energy molecular orbitals to higher energy ones. In the context of benzophenone and its derivatives, the most significant electronic transitions are the π → π* and n → π* transitions.

The benzophenone core contains a carbonyl group (C=O) and two phenyl rings, which constitute the chromophore, the part of the molecule responsible for light absorption. The π → π* transition, typically of high intensity, involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital associated with the aromatic rings and the carbonyl group. The n → π* transition, which is generally of lower intensity, involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital.

The substitution pattern on the benzophenone scaffold significantly influences the wavelengths of maximum absorption (λmax) and the molar absorptivity (ε). The presence of a bromine atom, an electron-withdrawing group, and a pyrrolidinomethyl group, which contains an electron-donating nitrogen atom, on the 4 and 4' positions, respectively, is expected to modulate the electronic transitions of the parent benzophenone molecule.

The polarity of the solvent also plays a crucial role in the UV-Vis spectrum, a phenomenon known as solvatochromism. For benzophenones, the n → π* transition typically undergoes a hypsochromic shift (blue shift) to shorter wavelengths in polar solvents. This is because the non-bonding electrons of the carbonyl oxygen can form hydrogen bonds with polar solvent molecules, which lowers the energy of the ground state and increases the energy required for the transition. Conversely, the π → π* transition often exhibits a bathochromic shift (red shift) to longer wavelengths in polar solvents due to the stabilization of the more polar excited state.

| Compound | Solvent | λmax (π → π) [nm] | ε (π → π) [L·mol⁻¹·cm⁻¹] | λmax (n → π) [nm] | ε (n → π) [L·mol⁻¹·cm⁻¹] |

|---|---|---|---|---|---|

| Benzophenone | Cyclohexane | ~250 | - | ~330-360 | - |

| Benzophenone | Ethanol (B145695) | ~250 | - | ~330-360 | - |

| 4-Aminobenzophenone | Aqueous/Acidic | 245 | 11,900 | 332 | 15,900 |

| 4,4'-Bis(dimethylamino)benzophenone (Michler's ketone) | 95% Ethanol | 370 (log ε = 4.28), 390 (shoulder, log ε = 4.36) | - |

The data for benzophenone shows the characteristic π → π* and n → π* absorption bands. researchgate.net For 4-aminobenzophenone, the presence of the electron-donating amino group leads to a significant red shift of the absorption bands compared to unsubstituted benzophenone. In the case of 4,4'-bis(dimethylamino)benzophenone, a compound with two strongly electron-donating groups, a pronounced bathochromic shift is observed, with a strong absorption maximum at 370 nm. nih.gov

Based on these comparisons, it can be anticipated that the UV-Vis spectrum of this compound will exhibit a complex absorption profile. The electron-donating pyrrolidinomethyl group is expected to cause a bathochromic shift of the π → π* and n → π* transitions relative to benzophenone. The electron-withdrawing bromine atom may have a counteracting, though likely less pronounced, effect. The interplay of these substituents will determine the final absorption maxima and intensities, providing valuable insights into the electronic structure of this specific derivative.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 4-Bromo-4'-pyrrolidinomethyl benzophenone (B1666685). chemrxiv.org These calculations can determine various electronic properties that are crucial for understanding the molecule's behavior in chemical reactions.

Key electronic descriptors and their significance include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are fundamental in predicting a molecule's reactivity. ucsb.edu A higher HOMO energy suggests a greater tendency to donate electrons, indicating nucleophilic character. Conversely, a lower LUMO energy points to a greater ability to accept electrons, indicating electrophilic character. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.

Electron Affinity and Ionization Potential: Electron affinity relates to the energy change when an electron is added to a molecule, while ionization potential is the energy required to remove an electron. researchgate.net These parameters provide further insight into the molecule's redox properties and its ability to participate in charge-transfer interactions.

The following table illustrates the types of electronic properties that can be calculated for benzophenone derivatives.

| Property | Description | Predicted Significance for 4-Bromo-4'-pyrrolidinomethyl benzophenone |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. |

| Dipole Moment | Measure of the net molecular polarity. | Influences intermolecular interactions and solubility. |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and stability. These simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory of the molecule's dynamic behavior.

Through MD simulations, researchers can:

Explore Conformational Space: Identify the most stable and low-energy conformations of the molecule. The pyrrolidinomethyl and bromo-benzoyl groups can rotate around the central carbonyl bridge, leading to various spatial arrangements.

Assess Structural Stability: Analyze the fluctuations and deviations of atomic positions over time to understand the rigidity and stability of different parts of the molecule.

Simulate Interactions with Solvents: Investigate how the molecule behaves in different solvent environments, which is crucial for predicting its solubility and transport properties.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies can be used to identify potential biological targets and to understand the molecular basis of its activity.

The process of molecular docking involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound (the ligand) is generated and optimized. A 3D structure of the target protein (the receptor) is obtained from a repository like the Protein Data Bank.

Docking Simulation: The ligand is placed in the binding site of the receptor, and various conformational and orientational possibilities are explored using a scoring function to estimate the binding affinity.

Analysis of Binding Modes: The results are analyzed to identify the most favorable binding poses and the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov

Molecular docking can provide valuable, albeit predictive, insights into how this compound might interact with biological macromolecules, guiding further experimental studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis in Benzophenone Research

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of rational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For benzophenone derivatives, QSAR models have been developed to predict various activities, including antimalarial properties. researchgate.netnih.gov

The foundation of a QSAR model is the selection of appropriate molecular descriptors that quantify the physicochemical properties of the molecules. ucsb.edu These descriptors can be broadly categorized as:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition, such as molecular weight and atom counts.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its size, shape, and branching.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic Descriptors: As discussed in the quantum chemical calculations section, these describe the electronic properties of the molecule, such as HOMO/LUMO energies and dipole moment. nih.gov

Hydrophobic Descriptors: The most common hydrophobic descriptor is LogP, the logarithm of the partition coefficient between octanol (B41247) and water, which is crucial for predicting a drug's absorption and distribution.

Once the descriptors are calculated for a set of benzophenone derivatives with known biological activities, statistical methods are employed to build the QSAR model. slideshare.net Common approaches include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a combination of descriptors. researchgate.netnih.gov

Principal Component Analysis (PCA): PCA is often used as a data reduction technique to handle a large number of descriptors and to identify the most important ones. nih.gov

Artificial Neural Networks (ANN): ANNs are machine learning models that can capture complex non-linear relationships between descriptors and activity, which can be beneficial when linear models are insufficient. who.int

The predictive power of the developed QSAR model is assessed through internal and external validation techniques to ensure its reliability. ijpsonline.com

A validated QSAR model for benzophenone derivatives can be used to predict the biological activity of new, unsynthesized compounds. mdpi.com By calculating the relevant descriptors for a novel derivative like this compound, its activity can be estimated using the QSAR equation. This predictive capability is highly valuable in prioritizing compounds for synthesis and experimental testing, thereby saving time and resources in the drug discovery process.

The following table presents an example of how descriptors can be used in a QSAR model for benzophenone derivatives.

| Descriptor | Type | Influence on Activity (Example) |

| Potential Energy (PE) | Electronic | A lower potential energy may correlate with higher activity. ijpsonline.com |

| Dipole Moment (DM) | Electronic | Can influence binding to polar sites on a target. ijpsonline.com |

| Electron Affinity (EA) | Electronic | May be important for charge-transfer interactions. ijpsonline.com |

| LogP | Hydrophobic | Affects cell membrane permeability and distribution. |

| Molecular Weight (MW) | Constitutional | Can influence the overall size and fit within a binding pocket. |

Structure Activity Relationship Sar Principles in 4 Bromo 4 Pyrrolidinomethyl Benzophenone Research

Influence of the Bromine Substituent on Electronic Properties and Molecular Interactions

The presence and position of the bromine atom on the benzophenone (B1666685) scaffold significantly impact the molecule's electronic characteristics and its potential non-covalent interactions. As a halogen, bromine is an electron-withdrawing group, which can delocalize π electrons. researchgate.net This electronic influence is a result of p-π conjugation, where the p electrons of the bromine atom interact with the π electrons of the aromatic ring. researchgate.net

This conjugation affects the molecule's optical and electronic properties, often leading to redshifts in ultraviolet-visible spectra and a reduction in the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net A theoretical study on bromoacetophenones, which share a structural similarity with benzophenones, demonstrated that the introduction of a bromine substituent decreases the HOMO-LUMO energy gap, suggesting an increase in chemical reactivity. researchgate.net

Table 1: Influence of Bromine Substitution on Molecular Properties

| Property | Effect of Bromine Substituent | Scientific Principle |

|---|---|---|

| Electronic Nature | Weakly electron-withdrawing | Inductive effect and resonance |

| Molecular Orbitals | Lowers HOMO and LUMO energy levels | p-π conjugation |

| Chemical Reactivity | Generally increases | Reduction of HOMO-LUMO gap |

| Molecular Interactions | Can participate in halogen bonding | Electrostatic and charge-transfer interactions |

| Spectroscopic Properties | Causes redshifts in UV-Vis spectra | Alteration of electronic transition energies |

Role of the Pyrrolidinomethyl Group in Modulating Molecular Recognition and Chemical Behavior

SAR studies on benzophenone-based inhibitors of P-glycoprotein have highlighted the importance of a basic nitrogen atom and surrounding lipophilic moieties for potent activity. bohrium.com The pyrrolidinomethyl group fits this profile, where the nitrogen atom is crucial for interaction and the pyrrolidine (B122466) ring contributes to the lipophilicity, potentially facilitating membrane permeability or hydrophobic interactions within a binding pocket. bohrium.comacs.org The size and conformation of the pyrrolidine ring can also influence the steric fit of the molecule into a binding site, thereby affecting its binding affinity and selectivity.

The flexibility of the methyl linker allows the pyrrolidine ring to adopt various orientations, which can be advantageous for optimizing interactions with a target. The combination of a basic center, lipophilicity, and conformational flexibility makes the pyrrolidinomethyl group a key determinant of the molecule's ability to engage in specific molecular recognition events.

Impact of Benzophenone Core Modifications on Overall Molecular Activity Profiles

The benzophenone scaffold serves as the central framework of the molecule, and modifications to this core can profoundly alter its three-dimensional shape, electronic properties, and, consequently, its activity profile. The benzophenone unit itself is known for its ability to absorb UV radiation and can be a key structural motif in compounds with a wide range of biological activities. researchgate.net

Modifications can include the introduction of additional substituents on the aromatic rings, alteration of the substitution pattern, or replacement of one of the phenyl rings with a different aromatic or heterocyclic system. For instance, the hybridization of the benzophenone moiety with other heterocyclic pharmacophores, such as azetidinone, has been explored to develop new chemical entities with novel properties. mdpi.com Such modifications can influence the molecule's planarity, conformational flexibility, and the spatial arrangement of its functional groups.

Comparative SAR Studies with Isomeric and Analogous Benzophenone Derivatives

Comparative SAR studies are essential for understanding the nuanced effects of structural variations on the activity of benzophenone derivatives. By comparing isomers—molecules with the same chemical formula but different arrangements of atoms—and analogues—molecules with similar but not identical structures—researchers can deduce critical structural requirements for a desired activity.

Similarly, comparing the pyrrolidinomethyl group with other aminoalkyl groups (e.g., piperidinomethyl or morpholinomethyl) can provide insights into the optimal size, basicity, and lipophilicity of this substituent for a particular application. bohrium.com Studies on benzophenone analogues have shown that even subtle changes, such as the introduction of a hydroxyl or methoxy (B1213986) group on the benzophenone core, can lead to significant differences in activity. nih.gov These comparative analyses are crucial for building a comprehensive SAR model that can guide the design of more potent and selective compounds.

Table 2: Comparative SAR of Benzophenone Analogues

| Analogue Feature | Observation | Implication for SAR |

|---|---|---|

| Isomeric Position of Bromine | Activity varies with ortho, meta, para positions | Electronic and steric effects are position-dependent |

| Variation of Aminoalkyl Group | Pyrrolidino, piperidino, and morpholino groups show different activities | Ring size, conformation, and basicity are critical for molecular recognition |

| Benzophenone Core Substitution | Introduction of hydroxyl or methoxy groups alters activity | Modulates electronic properties and hydrogen bonding potential |

| Ring System Analogues | Replacing a phenyl ring with naphthalene (B1677914) or a heterocycle changes the activity profile | Affects shape, size, and π-stacking interactions |

Strategic Design Principles for the Development of Novel Analogues with Targeted Research Properties

The development of novel benzophenone analogues with specific properties is guided by a set of strategic design principles derived from accumulated SAR data. A primary principle involves the optimization of electronic and steric effects through judicious selection and placement of substituents. nsf.gov For instance, the electron-withdrawing nature of the bromine substituent can be modulated by introducing other groups on the same ring, thereby fine-tuning the electronic properties of the molecule.

Another key strategy is molecular hybridization, where the benzophenone scaffold is combined with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. mdpi.com This approach has been used to develop benzophenone-conjugated coumarin (B35378) analogues and benzophenone-fused azetidinone derivatives. mdpi.comnih.gov

Furthermore, the principle of isosteric replacement can be applied, where a functional group is replaced by another group with similar physical or chemical properties to explore the impact on activity and selectivity. For example, the pyrrolidine ring could be replaced with other five-membered heterocycles to probe the importance of the nitrogen atom and the ring's specific conformation. The ultimate goal of these design principles is to rationally create new molecules with improved potency, selectivity, and desired physicochemical properties for specific research applications.

Advanced Derivatives, Analogues, and Intermediates in Chemical Research

Synthesis and Characterization of Hybrid Benzophenone-Pyrrolidinomethyl Derivatives

The synthesis of hybrid benzophenone-pyrrolidinomethyl derivatives, such as 4-Bromo-4'-pyrrolidinomethyl benzophenone (B1666685), typically involves a multi-step process. A common synthetic route begins with a suitable benzophenone precursor, for example, 4-bromo-4'-methylbenzophenone (B1273618). This precursor can be synthesized via a Friedel-Crafts acylation reaction between 4-bromobenzoyl chloride and toluene (B28343). The methyl group is then halogenated, often using N-bromosuccinimide (NBS), to form a bromomethyl intermediate. The final step is a nucleophilic substitution reaction where the bromomethyl group reacts with pyrrolidine (B122466) to yield the desired 4-Bromo-4'-pyrrolidinomethyl benzophenone.

The structural confirmation and purity of these synthesized compounds are established using a suite of analytical techniques. bldpharm.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the chemical structure, while Infrared (IR) spectroscopy identifies the characteristic functional groups, such as the carbonyl (C=O) stretch of the ketone. Mass Spectrometry (MS) confirms the molecular weight of the compound. spectrabase.com

| Property | Value |

|---|---|

| Compound Name | This compound |

| CAS Number | 898776-29-9 |

| Molecular Formula | C18H18BrNO chemicalbook.com |

| Molecular Weight | 344.25 g/mol chemicalbook.com |

Exploration of Positional Isomers of Pyrrolidinomethyl Benzophenones (e.g., 4'-Bromo-2-pyrrolidinomethyl benzophenone)

The exploration of positional isomers, where functional groups are located at different positions on the aromatic rings, is a critical aspect of chemical research as it helps to understand structure-activity relationships. nih.gov In the context of pyrrolidinomethyl benzophenones, an important isomer of the title compound is 4'-Bromo-2-pyrrolidinomethyl benzophenone. nih.gov In this isomer, the pyrrolidinomethyl group is attached to the ortho (2-position) of the benzoyl ring, as opposed to the para (4-position). nih.govchemicalbook.com

The synthesis of this isomer would follow a similar pathway, starting with a different precursor, such as 2-methyl-4'-bromobenzophenone. The characterization of these isomers relies on comparative analysis of their spectroscopic data. For instance, the ¹H NMR spectra would show distinct splitting patterns for the aromatic protons due to the different substitution patterns.

| Property | 4'-Bromo-2-pyrrolidinomethyl benzophenone |

|---|---|

| CAS Number | 898774-47-5 chemicalbook.com |

| Molecular Formula | C18H18BrNO chemicalbook.com |

| Molecular Weight | 344.25 g/mol chemicalbook.com |

| Predicted Boiling Point | 460.1±30.0 °C chemicalbook.com |

| Predicted Density | 1.364±0.06 g/cm³ chemicalbook.com |

Development of this compound as a Key Building Block in Multi-Step Organic Synthesis

The chemical structure of this compound makes it a valuable building block for more complex molecules in multi-step organic synthesis. researchgate.netsyrris.jp The presence of the bromine atom on one of the phenyl rings provides a reactive site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.gov These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the attachment of a wide range of other molecular fragments.

Furthermore, the ketone functional group can undergo various transformations. It can be reduced to a secondary alcohol, which can then be used in esterification or etherification reactions. Alternatively, it can react with Grignard or organolithium reagents to introduce new alkyl or aryl groups. The pyrrolidinomethyl group can also influence the molecule's properties, such as its solubility and basicity, and can be a site for further chemical modification. This versatility makes the compound a useful starting point for creating libraries of diverse molecules for various research applications. ontosight.ai

Investigation of Fluorinated and Other Halogenated Pyrrolidinomethyl Benzophenones (e.g., 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone, 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone)

The incorporation of fluorine and other halogens into organic molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. ukzn.ac.zanih.gov Research in this area includes the synthesis and investigation of fluorinated and other halogenated analogues of pyrrolidinomethyl benzophenones. nih.gov

Examples include 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone and 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone. The synthesis of these compounds requires starting materials with the desired halogenation pattern, for example, using 4-bromo-3-fluorotoluene (B33196) as a precursor. guidechem.com The presence of multiple halogen atoms can significantly alter the electronic properties of the benzophenone core, which can be studied using various spectroscopic and computational methods. oregonstate.edu

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone | 898776-57-3 | C18H17ClFNO |

| 4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone | 898776-55-1 chemsrc.com | C18H17BrFNO |

Design and Synthesis of Benzophenone Derivatives Bearing Diverse Heterocyclic Moieties

The benzophenone scaffold can be combined with a wide variety of other heterocyclic rings to create hybrid molecules with novel properties. rsc.org This molecular hybridization approach is a prominent strategy in drug discovery and materials science. nih.gov Researchers have successfully integrated moieties such as thiazoles, triazoles, oxadiazoles, and azetidinones into the benzophenone framework. rsc.orgmdpi.com

The synthesis of these derivatives often involves multi-step reaction sequences. mdpi.com For example, a benzophenone derivative containing a carboxylic acid group can be coupled with various amino-heterocycles to form amide linkages. nih.gov Alternatively, precursor molecules like 4-azidomethyl-benzophenone can undergo click chemistry reactions, such as the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), to attach triazole rings. The diversity of available heterocyclic building blocks allows for the creation of a vast chemical space of novel benzophenone derivatives. mdpi.com

Mechanistic Insights from Academic Research on 4 Bromo 4 Pyrrolidinomethyl Benzophenone

Elucidation of Molecular Interaction Mechanisms with Biological Targets in Research Contexts

The molecular interactions of benzophenone (B1666685) derivatives with biological targets are diverse and depend heavily on the nature and position of their substituents. nih.gov The core benzophenone structure, a diaryl ketone, provides a foundational scaffold for these interactions. rsc.org For 4-Bromo-4'-pyrrolidinomethyl benzophenone, the key structural features that likely govern its interactions are the aromatic rings, the ketone group, the bromine atom, and the pyrrolidinomethyl moiety.

The aromatic rings can engage in π-π stacking and hydrophobic interactions with complementary residues within a biological target, such as an enzyme's active site or a receptor's binding pocket. The ketone group can act as a hydrogen bond acceptor, a crucial interaction for the binding and orientation of the molecule.

Research on related compounds provides a framework for understanding these potential interactions. For instance, various benzophenone derivatives have been synthesized and studied for their ability to inhibit enzymes or modulate receptor activity, with their binding mechanisms often attributed to a combination of the aforementioned interactions. nih.gov

Investigation of Biochemical Pathway Modulation by Related Compounds

Given the broad range of biological activities exhibited by benzophenone derivatives, it is plausible that they can modulate various biochemical pathways. nih.govnih.gov While specific pathways modulated by this compound have not been delineated, studies on related compounds offer valuable insights.

For example, some benzophenone derivatives have been investigated for their anti-inflammatory effects, which may involve the modulation of pathways involving pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Others have shown potential as anticancer agents, suggesting interference with signaling pathways critical for cancer cell proliferation and survival. nih.gov

The pyrrolidine (B122466) moiety is also a key component in many biologically active compounds that are known to modulate specific biochemical pathways. nih.gov For instance, derivatives containing a pyrrolidine ring have been developed as inhibitors of enzymes involved in various diseases. nih.gov

The combination of the benzophenone scaffold and the pyrrolidinomethyl group in this compound suggests the potential for interaction with multiple pathways. The precise pathways would depend on the specific enzymes or receptors to which the compound binds with the highest affinity.

Enzyme and Receptor Binding Studies at a Molecular Level

While specific enzyme and receptor binding data for this compound are not available in the public domain, the benzophenone scaffold has been incorporated into molecules targeting a variety of enzymes and receptors.

Enzyme Inhibition:

Benzophenone derivatives have been explored as inhibitors of several enzymes. For example, some have been designed as inhibitors of cholinesterases, enzymes involved in the breakdown of neurotransmitters, which is a therapeutic target in Alzheimer's disease. nih.gov Others have been synthesized as potential inhibitors of secretory phospholipase A(2), an enzyme implicated in inflammatory processes. nih.govresearchgate.net Benzophenone semicarbazones have also been investigated as potential inhibitors of α-glucosidase and prolyl endopeptidase. arxiv.org The binding of these inhibitors to the active site of the enzymes often involves a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, contributed by the benzophenone core and its substituents.

Receptor Binding:

The benzophenone moiety has also been utilized in the design of ligands for various receptors. Studies have shown that certain benzophenone derivatives exhibit affinity for the histamine (B1213489) H3 receptor, a target for the potential treatment of neurological disorders. nih.gov Furthermore, benzophenone derivatives have been profiled for their interaction with estrogen receptors, highlighting their potential as endocrine-disrupting compounds. osti.gov In the field of peptide research, benzophenone-containing amino acids have been used as photoaffinity labels to map ligand-receptor interactions, for instance, with the calcitonin receptor. nih.gov

The following table summarizes enzyme and receptor binding studies of various benzophenone derivatives, offering a proxy for the potential targets of this compound.

| Derivative Class | Target Enzyme/Receptor | Potential Therapeutic Area |

| Benzophenone derivatives | Cholinesterases | Alzheimer's Disease nih.gov |

| Benzophenone oxime analogues | Secretory Phospholipase A(2) | Anti-inflammatory nih.govresearchgate.net |

| Benzophenone semicarbazones | α-glucosidase, Prolyl Endopeptidase | Diabetes, Neurological Disorders arxiv.org |

| Benzophenone derivatives | Histamine H3 Receptor | Neurological Disorders nih.gov |

| Benzophenone derivatives | Estrogen Receptors | Endocrine Disruption osti.gov |

| Benzophenone-containing peptides | Calcitonin Receptor | Osteoporosis Research nih.gov |

Understanding Intramolecular Interactions and Their Influence on Chemical Behavior

The chemical behavior and biological activity of this compound are influenced by its intramolecular interactions. The conformation of the molecule, particularly the relative orientation of the two phenyl rings, is a key determinant of its ability to bind to a biological target.

In substituted benzophenones, intramolecular hydrogen bonding can play a significant role in dictating the preferred conformation. nih.govresearchgate.net For instance, in 2-hydroxybenzophenones, a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen has been shown to be crucial for their photostability and is a subject of theoretical and experimental studies. frontiersin.orgrsc.orgmdpi.com

While this compound does not possess a hydroxyl group for such strong intramolecular hydrogen bonding, other weaker intramolecular interactions, such as C-H···O and C-H···π interactions, can influence its conformational preferences. The presence of the bulky bromo and pyrrolidinomethyl substituents will also introduce steric effects that affect the dihedral angle between the two phenyl rings. The photochemical properties of benzophenones, such as their ability to form triplet excited states upon UV irradiation, are also influenced by their substitution patterns. bgsu.edu These photochemical properties are relevant in the context of photosensitization and phototoxicity. nih.gov

Academic Research Applications and Future Directions

Utilization as a Biochemical Reagent and Reference Standard in Laboratory Research

Benzophenone (B1666685) and its derivatives are widely employed as biochemical reagents, particularly due to their photoreactive properties. mdpi.com Upon exposure to ultraviolet (UV) light, the benzophenone carbonyl group can be excited to a triplet state, which is capable of abstracting a hydrogen atom from nearby molecules, including amino acid residues in proteins. mdpi.com This characteristic allows benzophenone-containing compounds to be used as photoaffinity labeling probes to identify and map the binding sites of ligands within biological targets. mdpi.com While specific studies detailing the use of 4-Bromo-4'-pyrrolidinomethyl benzophenone as a photoaffinity probe are not prevalent, its core structure suggests potential in this area.

The compound's structure could be integrated into a larger molecule designed to bind to a specific protein. Subsequent UV irradiation would covalently link the probe to the target protein, enabling researchers to identify binding partners and interaction sites. Furthermore, in the context of developing new analytical methods for detecting related compounds, this compound could serve as a reference standard for chromatography and spectroscopy techniques, although its use in this capacity is not yet widely documented.

Applications in Advanced Organic Synthesis as Chemical Intermediates

One of the most significant roles of functionalized benzophenones is as chemical intermediates in multi-step organic synthesis. nih.govontosight.ai this compound is a bifunctional intermediate, offering two primary sites for chemical modification: the bromo group on one phenyl ring and the pyrrolidinomethyl group on the other.

The bromine atom is particularly valuable, serving as a versatile handle for various carbon-carbon bond-forming cross-coupling reactions. nih.gov This allows for the introduction of diverse molecular fragments, a common strategy in the synthesis of complex molecules for pharmaceuticals and materials science. google.com The pyrrolidinomethyl group, a tertiary amine, provides a basic site that can be used to alter solubility, participate in acid-base chemistry, or be quaternized to introduce a positive charge. The central ketone can also be a site for reactions such as reduction or addition. This multi-functionality makes the compound an attractive starting material for building more complex molecular architectures. ontosight.ai

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Reagents/Catalysts | Resulting Structure |

|---|---|---|---|

| Bromo Group | Suzuki Coupling | Aryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biphenyl derivative |

| Bromo Group | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl benzophenone derivative |

| Bromo Group | Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand | Di-amino benzophenone derivative |

| Pyrrolidinomethyl | Quaternization | Alkyl halide (e.g., CH₃I) | Quaternary ammonium (B1175870) salt |

| Carbonyl Group | Reduction | Sodium borohydride (B1222165) (NaBH₄) | Diphenylmethanol derivative |

Contributions to Materials Science Research: Photo-Initiators and Polymer Precursors

The benzophenone scaffold is well-established in materials science for its role as a Type II photoinitiator. nih.govorgsyn.org Upon absorption of UV light, benzophenones can initiate polymerization reactions, a process critical for UV curing of coatings, inks, and adhesives, as well as in advanced applications like 3D printing. rsc.org The mechanism involves the excited benzophenone abstracting a hydrogen atom from a co-initiator (often an amine) to generate free radicals that subsequently initiate the polymerization of monomers like acrylates. orgsyn.org

This compound contains the necessary benzophenone core to function as a photoinitiator. The presence of the pyrrolidinomethyl group, which contains a tertiary amine, could potentially allow the molecule to act as both the photosensitizer and the co-initiator in an intramolecular fashion, although this would depend on the specific photochemical properties of the compound. Its structure also makes it a candidate for incorporation into polymer chains as a precursor, creating polymers with photoreactive properties or specific electronic characteristics. For instance, benzophenone-mediated UV grafting is a powerful tool for the surface functionalization of materials like graphene. researchgate.net

Role in the Development of Compound Libraries for Basic Scientific Screening

The development of compound libraries is a cornerstone of modern drug discovery and chemical biology, enabling high-throughput screening (HTS) to identify molecules with desired biological activities. nih.govku.edu The benzophenone scaffold is frequently used to generate such libraries due to its synthetic tractability and its presence in many biologically active molecules. nih.govrsc.org Researchers synthesize series of related benzophenone derivatives, systematically varying the substituents on the phenyl rings to explore the structure-activity relationship (SAR). mdpi.commdpi.com

This compound is an ideal candidate for inclusion in or as a starting point for a compound library. The reactive bromo group allows for the creation of a vast array of derivatives through parallel synthesis techniques. nih.gov These libraries can then be screened against a wide range of biological targets to discover new lead compounds for drug development.

Table 2: Examples of Biological Activities Targeted by Benzophenone-Based Compound Libraries

| Therapeutic Area | Biological Target/Activity | Reference |

|---|---|---|

| Anti-inflammatory | Cyclooxygenase (COX) inhibition | mdpi.com |

| Anti-inflammatory | p38α MAP kinase inhibition | nih.gov |

| Anticancer | Tubulin polymerization inhibition | rsc.org |

| Anticancer | Inhibition of various human cancer cell lines (HeLa, SMMC-7721, etc.) | nih.govnih.gov |

| Antiviral | Human Immunodeficiency Virus (HIV) | rsc.org |

Emerging Research Frontiers and Unexplored Avenues in Benzophenone Chemistry

The field of benzophenone chemistry continues to evolve, with several emerging frontiers promising new applications and discoveries. One major area is the design of novel, multifunctional photoinitiators with enhanced efficiency and stability for specialized applications like high-resolution 3D printing and biocompatible hydrogels. rsc.org There is also a growing interest in developing benzophenone derivatives as targeted therapeutic agents with improved selectivity and potency. rsc.orguvabsorbers.com This involves moving beyond using benzophenone as a mere scaffold and leveraging its inherent photochemical and electronic properties for specific biological interactions.

Computational methods, such as molecular docking and network pharmacology, are increasingly being used to rationally design new benzophenone-based compounds and to elucidate their mechanisms of action. mdpi.comnih.gov Unexplored avenues include the systematic investigation of halogenated and aminated benzophenones like this compound in photodynamic therapy, where their ability to generate reactive oxygen species upon irradiation could be harnessed. Additionally, the application of green chemistry principles, such as performing reactions "on water," to the synthesis of benzophenone derivatives is an area ripe for exploration, aiming to create more sustainable and environmentally friendly chemical processes. mdpi.com The continued exploration of the vast chemical space around the benzophenone core is expected to yield novel molecules with significant scientific and therapeutic value. rsc.org

Q & A

Q. Optimization Strategies :

- Catalyst Loading : 5 mol% Pd(PPh₃)₄ improves yield .

- Solvent : DMF enhances solubility of brominated intermediates .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Advanced: How does the pyrrolidinomethyl substituent influence the electronic and steric properties of the benzophenone core?

Answer:

The pyrrolidinomethyl group introduces:

- Steric Effects : Bulky substituents hinder rotation around the benzophenone C=O bond, affecting reactivity .

- Electronic Effects : The amine in pyrrolidine can participate in resonance, altering electron density distribution.

Q. Methodological Analysis :

- Spectroscopy : ¹H NMR (δ 2.5–3.0 ppm for pyrrolidine protons) and IR (C=O stretch at ~1660 cm⁻¹) .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict charge distribution and confirm steric hindrance .

Advanced: How can researchers address contradictions in reported stability data for this compound under varying pH conditions?

Answer:

Discrepancies may arise from:

- Experimental Conditions : Differences in solvent purity or temperature.

- Analytical Methods : Varied HPLC/MS protocols.

Q. Resolution Strategies :

Standardized Testing : Replicate experiments using buffered solutions (pH 2–12) and monitor degradation via UV-Vis (λmax = 270 nm) .

Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks and compare degradation profiles .

Collaborative Validation : Share samples across labs to eliminate method-specific biases .

Advanced: What strategies enhance the compound’s utility in materials science or medicinal chemistry?

Answer:

- Functionalization : Introduce fluorophores (e.g., dansyl chloride) via amide coupling for imaging applications .

- Coordination Chemistry : Exploit the ketone group to bind metal ions (e.g., Cu²⁺) for catalytic studies .

- Biological Screening : Test derivatives against kinase targets using ATP-binding assays (IC₅₀ calculations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.